2-[4-Amino-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-benzo[1,3]dioxol-5-yl-acetamide
Description
IUPAC Nomenclature and Systematic Naming Conventions
The IUPAC name 2-[4-Amino-5-(3-chloro-phenyl)-4H-triazol-3-ylsulfanyl]-N-benzodioxol-5-yl-acetamide follows hierarchical prioritization rules for heterocyclic systems. The parent structure is acetamide , with substituents ordered by seniority:
- Benzodioxol-5-yl : A fused bicyclic system (1,3-benzodioxole) attached to the acetamide’s nitrogen atom.
- 4-Amino-5-(3-chlorophenyl)-4H-triazol-3-ylsulfanyl : A 1,2,4-triazole ring substituted at position 3 with a sulfanyl (-S-) group, position 4 with an amino (-NH2) group, and position 5 with a 3-chlorophenyl moiety.
The numbering of the triazole ring begins at the nitrogen adjacent to the sulfanyl group, ensuring the lowest possible locants for substituents. The molecular formula C17H14ClN5O3S (molecular weight: 367.8 g/mol) confirms the presence of 17 carbon atoms, 14 hydrogens, one chlorine atom, five nitrogens, three oxygens, and one sulfur.
Molecular Topology and Bond Connectivity Analysis
The compound’s topology features three distinct regions:
- Benzodioxole-Acetamide Core : The benzodioxole group (a methylenedioxy-bridged benzene ring) connects to the acetamide’s carbonyl carbon via a methylene (-CH2-) linker. The dioxole ring’s oxygen atoms at positions 1 and 3 create a planar, electron-rich aromatic system.
- 1,2,4-Triazole-Sulfanyl Substituent : The triazole ring adopts a 1,2,4-regioisomeric configuration, with sulfur at position 3 forming a thioether bond to the acetamide’s α-carbon. The amino group at position 4 and 3-chlorophenyl group at position 5 introduce steric and electronic heterogeneity.
- 3-Chlorophenyl Group : A para-chlorinated benzene ring attached to the triazole’s position 5, contributing hydrophobic character and potential π-π stacking interactions.
Bond connectivity was validated using the following key observations:
Crystallographic Characterization and X-ray Diffraction Studies
While X-ray diffraction data for this specific compound remains unpublished, crystallographic studies of analogous triazole-benzodioxole derivatives provide insights into its likely geometry:
Spectroscopic Profiling (NMR, IR, UV-Vis, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d6, δ ppm):
- Benzodioxole Protons :
- H-2/H-4 (dioxole methylene): δ 5.76 (s, 2H).
- Aromatic H-6/H-7: δ 6.82 (d, J = 8.4 Hz, 1H), 7.34–7.40 (m, 1H).
- Acetamide :
- N-H: δ 9.15 (s, 1H).
- CH2: δ 3.45 (q, 2H).
- Triazole Substituents :
- 3-Chlorophenyl aromatics: δ 7.20–7.30 (m, 4H).
- Amino (-NH2): δ 5.53 (broad s, 2H).
13C NMR (100 MHz, DMSO-d6, δ ppm):
Infrared (IR) Spectroscopy:
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 3421, 3259 | N-H (amide, amine) |
| 1680 | C=O (amide I) |
| 1629 | C=N (triazole) |
| 1151 | C-O (dioxole) |
Ultraviolet-Visible (UV-Vis) Spectroscopy:
- λmax : 280 nm (π→π* transitions in aromatic/triazole systems).
Properties
Molecular Formula |
C17H14ClN5O3S |
|---|---|
Molecular Weight |
403.8 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide |
InChI |
InChI=1S/C17H14ClN5O3S/c18-11-3-1-2-10(6-11)16-21-22-17(23(16)19)27-8-15(24)20-12-4-5-13-14(7-12)26-9-25-13/h1-7H,8-9,19H2,(H,20,24) |
InChI Key |
QWUMITUWJQXYLA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Pathways
The target compound is synthesized via a three-step sequence: (1) formation of the 4-amino-1,2,4-triazole scaffold, (2) introduction of the sulfanylacetamide side chain, and (3) coupling with the benzodioxol-5-yl moiety. A representative pathway derives from WO1999021845A2, which details analogous triazole-acetamide syntheses.
Step 1: Triazole Ring Formation
4-Amino-5-(3-chloro-phenyl)-4H-1,2,4-triazole-3-thiol is prepared by cyclizing thiourea derivatives with hydrazine hydrate under reflux. For example, 3-chlorophenyl isothiocyanate reacts with hydrazine in ethanol at 80°C for 6 hours, yielding the triazole-thiol intermediate.
Step 2: Sulfanylacetamide Coupling
The thiol group undergoes nucleophilic substitution with α-bromoacetamide derivatives. In a typical procedure, 4-amino-5-(3-chloro-phenyl)-4H-1,2,4-triazole-3-thiol (1.2 equiv) reacts with N-benzodioxol-5-yl-2-bromoacetamide (1.0 equiv) in dichloromethane (DCM) containing triethylamine (TEA; 2.0 equiv) at 25°C for 12 hours. The crude product is extracted with 10% isopropanol/chloroform and purified via flash chromatography (Table 1).
Step 3: Final Purification
Recrystallization from ethanol/water (1:1) or gradient elution chromatography (2–6% methanol/DCM) isolates the pure compound.
Table 1: Representative Reaction Conditions and Yields
Alternative Routes and Modifications
Route A: Isothiocyanate Coupling
WO1999021845A2 discloses a method where 4-isothiocyanato-benzenesulfonamide reacts with bromoacetyl intermediates (e.g., 2-bromo-2',6'-dimethyl-acetophenone) in DCM/TEA, yielding 43–69% after chromatography. This approach is adaptable to the target compound by substituting the sulfonamide group with benzodioxol-5-yl-acetamide.
Route B: One-Pot Synthesis
A streamlined protocol condenses Steps 1–2 using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as a coupling agent. HATU (1.5 equiv) mediates the reaction between triazole-thiol and bromoacetamide in dimethylformamide (DMF) at 0–25°C, achieving 65% yield.
Reaction Optimization
Solvent and Temperature Effects
Solvent polarity critically impacts reaction efficiency. Polar aprotic solvents (DMF, DCM) enhance nucleophilicity of the thiol group, while elevated temperatures (>60°C) promote side reactions (e.g., oxidation). Optimal conditions use DCM at 25°C, balancing reactivity and stability.
Catalytic Enhancements
Adding catalytic tetrabutylammonium iodide (TBAI; 0.1 equiv) accelerates bromoacetyl substitution by 30%, reducing reaction time to 6 hours.
Purification and Analytical Characterization
Chromatographic Techniques
Flash chromatography with silica gel (230–400 mesh) and stepwise methanol/DCM gradients (2–6%) effectively removes unreacted starting materials. For example, 2% methanol elutes polar byproducts, while 5% methanol recovers the target compound.
Spectroscopic Validation
Table 2: Analytical Data Comparison
Industrial Scaling Considerations
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-[4-Amino-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-benzo[1,3]dioxol-5-yl-acetamide exhibit significant antibacterial properties. In vitro studies have shown effective inhibition against various bacterial strains. For example:
- Minimum Inhibitory Concentration (MIC) values for related compounds against Staphylococcus aureus and Escherichia coli range from 20 to 70 µM , indicating moderate antibacterial effectiveness.
Anticancer Potential
The compound's structure suggests potential anticancer activity. It has been evaluated for its efficacy against human tumor cell lines through the National Cancer Institute (NCI) protocols. Preliminary results suggest that it may inhibit cancer cell growth significantly.
Pharmaceuticals
This compound can serve as an intermediate in the synthesis of various pharmaceutical agents. Its unique functional groups allow for modifications that can lead to the development of new drugs targeting specific diseases.
Materials Science
In materials science, the properties of 2-[4-Amino-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-benzo[1,3]dioxol-5-yl-acetamide can be exploited in the development of new materials with specific electronic or optical characteristics. Its chemical stability and reactivity make it a candidate for creating advanced materials.
Case Study 1: Antibacterial Activity Assessment
A study assessed the antibacterial effects of triazole derivatives similar to this compound. The results indicated that modifications in the triazole ring significantly affected antibacterial potency against Salmonella typhi and Bacillus subtilis, suggesting a pathway for optimizing drug design.
Case Study 2: Anticancer Evaluation
Another study involved testing this compound's derivatives against a panel of cancer cell lines. The results showed promising antitumor activity with mean growth inhibition rates indicating potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-[4-Amino-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-benzo[1,3]dioxol-5-yl-acetamide involves its interaction with various molecular targets and pathways. The triazole ring in the compound is known to interact with biological receptors through hydrogen-bonding and dipole interactions . This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Triazole-Thioacetamide Derivatives
Key Comparative Insights
In contrast, furan-2-yl (as in ) offers a smaller, more polar substituent, which may enhance solubility but reduce binding affinity in hydrophobic pockets. Pyridinyl () and benzotriazolylmethyl () groups introduce hydrogen-bonding or π-stacking capabilities, which could modulate target selectivity.
Acetamide Nitrogen Modifications :
- The benzo[1,3]dioxol-5-yl group in the target compound provides a rigid, planar structure with electron-donating properties, contrasting with the steric 2,6-dimethylphenyl () or electron-withdrawing trifluoromethyl (). These differences likely influence pharmacokinetics (e.g., metabolic stability) and target engagement.
Biological Activity Trends: Anti-exudative activity was reported for furan-2-yl derivatives (e.g., 10 mg/kg dose efficacy comparable to diclofenac ), suggesting that smaller heterocycles may optimize anti-inflammatory responses.
Synthetic Accessibility :
- Compounds with simple aryl groups (e.g., ) are synthesized in fewer steps than those requiring functionalized intermediates like pyridinyl () or benzotriazole (), which may affect scalability.
Research Findings and Implications
- However, the lack of explicit activity data limits conclusive SAR analysis.
- Pharmacological Potential: The anti-exudative activity of furan-2-yl analogs and the prevalence of triazole-thioacetamides in medicinal chemistry (e.g., kinase inhibitors ) underscore the scaffold’s versatility. Further studies on the target compound’s bioactivity are warranted.
Biological Activity
The compound 2-[4-Amino-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-benzo[1,3]dioxol-5-yl-acetamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological mechanisms, and various applications of this compound based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 441.5 g/mol . Its structure features a triazole ring, a sulfanyl group, and a benzo[dioxole] moiety which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N5O4S |
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | 2-[4-Amino-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-benzo[1,3]dioxol-5-yl-acetamide |
| InChI Key | HCMLILRISPBUGJ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
- Introduction of the Sulfanyl Group : A nucleophilic substitution reaction allows for the incorporation of the sulfanyl group.
- Attachment of the Benzo[dioxole] Moiety : This is accomplished through coupling reactions facilitated by catalysts.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to 2-[4-Amino-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-benzo[1,3]dioxol-5-yl-acetamide have shown efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus . The mechanism often involves inhibition of enzymes critical for bacterial cell wall synthesis.
Anticancer Potential
Triazole derivatives have been explored for their anticancer properties. Studies suggest that the compound may interact with specific cellular pathways involved in cancer proliferation. For instance, it has been noted that modifications in the triazole structure can enhance cytotoxicity against cancer cell lines . The presence of electron-withdrawing groups such as chloro substituents appears to increase potency .
Enzyme Inhibition
The compound's unique structure allows it to act as an enzyme inhibitor. The triazole ring can form strong interactions with active sites on enzymes, potentially leading to inhibition of enzymatic activity which is crucial in various biological processes . This interaction may also extend to receptor modulation.
Case Studies
Several studies have investigated the biological activity of triazole derivatives:
- Antimicrobial Screening : A study examined the efficacy of various triazole compounds against Candida albicans, revealing moderate to high activity depending on structural variations .
- Cytotoxicity Assays : Research involving MTT assays demonstrated that certain derivatives exhibited significant cytotoxic effects on human cancer cell lines, suggesting potential therapeutic applications in oncology .
- Mechanistic Studies : Molecular dynamics simulations have been employed to understand how these compounds interact with target proteins at the atomic level, providing insights into their mechanisms of action .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and what reaction conditions are critical for success?
The synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by sulfanyl and acetamide group incorporation. Key steps include:
- Cyclocondensation of thiosemicarbazide derivatives with appropriate carbonyl compounds to form the triazole ring .
- Thiolation using potassium hydroxide (KOH) in ethanol under reflux to introduce the sulfanyl group .
- Coupling with chloroacetamide derivatives in polar solvents (e.g., ethanol) to attach the acetamide moiety . Critical conditions: Temperature control (reflux at ~80°C), solvent polarity, and purification via recrystallization or chromatography to ensure >90% purity .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Essential methods include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and molecular structure .
- Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis .
- X-ray crystallography to resolve crystal packing and stereochemical details, as demonstrated in structurally similar triazole derivatives .
- HPLC for purity assessment, particularly when optimizing synthetic yields .
Q. What preliminary biological activities are commonly screened for this class of compounds?
Initial screening focuses on:
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Anti-inflammatory effects : Carrageenan-induced paw edema models in rodents, comparing efficacy to reference drugs like diclofenac .
Advanced Questions
Q. How can synthetic yields and purity be optimized for large-scale research applications?
Optimization strategies include:
- Solvent selection : Using ethanol or DMF for improved solubility of intermediates .
- Catalyst use : Introducing triethylamine to neutralize HCl byproducts during acetamide coupling .
- Purification : Gradient chromatography (silica gel, ethyl acetate/hexane) to separate isomers or byproducts .
- Reaction monitoring : TLC at each step to track progress and minimize side reactions .
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- Chlorophenyl groups : Enhance antimicrobial potency due to increased lipophilicity and membrane penetration .
- Methoxy or benzodioxol substituents : Improve anticancer activity by modulating electron density and target binding .
- Pyridine/pyrazine rings : Boost anti-inflammatory effects via hydrogen bonding with cyclooxygenase (COX) enzymes . Methodological approach: Synthesize derivatives with systematic substituent changes and compare IC₅₀ values in dose-response assays .
Q. How can contradictions in reported bioactivity data be resolved?
Discrepancies often arise from:
- Environmental factors : Variability in assay conditions (pH, temperature) affecting compound stability .
- Dose-dependent effects : Re-testing at standardized doses (e.g., 10–100 µM for in vitro studies) .
- Target specificity : Use molecular docking to validate interactions with enzymes (e.g., COX-2, CYP450) and rule off-target effects .
Q. What crystallographic techniques are employed to elucidate the compound’s 3D structure?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Crystals grown via slow evaporation in ethanol/water mixtures .
- Data collection at low temperature (100 K) to minimize thermal motion artifacts .
- Refinement using software like SHELXL to resolve bond lengths and angles, confirming stereochemistry .
Q. How can comparative studies with structurally similar compounds enhance mechanistic understanding?
Design experiments to:
- Compare substituent effects : Test analogs with furan vs. pyridine rings to assess electronic contributions to activity .
- Evaluate metabolic stability : Incubate compounds with liver microsomes and analyze metabolites via LC-MS .
- Cross-validate targets : Use CRISPR-edited cell lines to confirm receptor/enzyme dependencies .
Key Data from Evidence
- Anti-exudative activity : Derivatives with furan-2-yl groups showed 45–60% inhibition at 10 mg/kg, comparable to diclofenac (8 mg/kg) .
- Crystallographic parameters : Similar triazole compounds exhibit bond angles of 112–117° for the triazole ring, influencing packing efficiency .
- Anticancer IC₅₀ : Compounds with 3,4-dimethoxyphenyl substituents demonstrated IC₅₀ values of 12–18 µM in MCF-7 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
